Chryscandin

Antifungal drug discovery Peptidyl nucleoside antibiotics Antimicrobial spectrum

Chryscandin (CAS 86936-90-5; C₂₀H₂₃N₇O₆; MW 457.4) is a peptidyl nucleoside antibiotic originally isolated from Chrysosporium pannorum (now Pseudogymnoascus pannorum). It is the first naturally occurring nucleoside antibiotic confirmed to possess a 3-aminoribofuranuronic acid residue in its structure.

Molecular Formula C20H23N7O6
Molecular Weight 457.4 g/mol
CAS No. 86936-90-5
Cat. No. B1206411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChryscandin
CAS86936-90-5
Synonymschryscandin
Molecular FormulaC20H23N7O6
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)NC2C(C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N
InChIInChI=1S/C20H23N7O6/c1-32-10-4-2-9(3-5-10)6-11(21)18(29)26-12-14(28)19(33-15(12)20(30)31)27-8-25-13-16(22)23-7-24-17(13)27/h2-5,7-8,11-12,14-15,19,28H,6,21H2,1H3,(H,26,29)(H,30,31)(H2,22,23,24)/t11-,12-,14+,15-,19+/m0/s1
InChIKeyTXYMIIPGRTXESZ-JDZCFQESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chryscandin (CAS 86936-90-5): Sourcing Guide for a Dual-Spectrum Peptidyl Nucleoside Antibiotic


Chryscandin (CAS 86936-90-5; C₂₀H₂₃N₇O₆; MW 457.4) is a peptidyl nucleoside antibiotic originally isolated from Chrysosporium pannorum (now Pseudogymnoascus pannorum) [1]. It is the first naturally occurring nucleoside antibiotic confirmed to possess a 3-aminoribofuranuronic acid residue in its structure [2]. The compound exhibits a dual-spectrum profile: it is active against the yeast Candida albicans and against Gram-positive bacteria, while being ineffective against filamentous fungi and Gram-negative organisms [1]. Chryscandin is recognized as a structural analogue of the 3′-aminoacyladenylate terminus of tRNA and serves as a puromycin-analogue antibiotic [3].

Why Generic Peptidyl Nucleoside Substitution Is Not Advisable for Chryscandin-Centric Research Programs


Peptidyl nucleoside antibiotics are a structurally diverse class in which small modifications to the nucleoside core or peptidyl side chain can radically alter target engagement and antimicrobial spectrum. Polyoxins and nikkomycins, for instance, are potent chitin synthase inhibitors with exclusive antifungal activity and no antibacterial effect [1]. In contrast, chryscandin – a structural mimic of the tRNA 3′-aminoacyladenylate terminus – targets the ribosomal apparatus and consequently exhibits both anti-Candida and anti-Gram-positive activity [2][3]. Furthermore, native chryscandin's in vitro potency can be modulated 16-fold through synthetic derivatization of the sugar amino group, a structure–activity relationship that is not transferable to the polyoxin/nikkomycin scaffold [4]. These fundamental differences in molecular target, spectrum, and derivatization chemistry mean that a polyoxin, nikkomycin, or puromycin cannot serve as a drop-in replacement for chryscandin in any experiment where both antifungal and antibacterial readouts, or specific tRNA-mimetic mechanism, are being interrogated.

Quantitative Differential Evidence for Chryscandin Relative to Its Closest Structural and Functional Analogs


Dual Antifungal–Antibacterial Spectrum Versus Polyoxin and Nikkomycin Classes

Chryscandin demonstrates a dual antimicrobial spectrum – active against the yeast Candida albicans and Gram-positive bacteria – that is absent in the polyoxin and nikkomycin classes of peptidyl nucleoside antibiotics. Polyoxins and nikkomycins are specifically described as inhibitors of chitin synthetase that 'exhibit antifungal activity, but lack antibacterial activity' [1]. In the original characterization, chryscandin was reported as active against C. albicans and Gram-positive bacteria but ineffective against filamentous fungi and Gram-negative bacteria [2]. This dual-spectrum feature enables experimental designs in which antifungal and antibacterial endpoints can be simultaneously monitored using a single compound, a capability not offered by polyoxin D, nikkomycin Z, or related agents.

Antifungal drug discovery Peptidyl nucleoside antibiotics Antimicrobial spectrum

Unique 3-Aminoribofuranuronic Acid Structural Moiety Versus All Other Naturally Occurring Nucleoside Antibiotics

Chryscandin is the first (and at the time of its discovery, the only) naturally occurring nucleoside antibiotic confirmed to contain a 3-aminoribofuranuronic acid moiety [1]. This sets it apart structurally from all other known nucleoside antibiotics, including puromycin (which possesses a 3′-amino-3′-deoxyribose), polyoxins (which contain a 5′-O-carbamoylpolyoxamic acid nucleoside), and blasticidin S (which bears a cytosine base and a 2-deoxy-D-ribose). The presence of the carboxylic acid on the ribofuranose ring introduces a negatively charged functionality at physiological pH, altering hydrogen-bonding capacity, solubility, and molecular recognition relative to neutral-sugar nucleoside antibiotics [2]. Total synthesis from D-xylose in ten steps confirmed the absolute configuration and demonstrated the synthetic tractability of this unique scaffold [1].

Natural product chemistry Nucleoside antibiotic biosynthesis Structural biology

Sixteen-Fold Enhanced In Vitro Anti-Candida Activity of a Synthetic Chryscandin Derivative Versus Native Chryscandin

Systematic modification of the chryscandin scaffold demonstrated that the O-methyl-L-tyrosyl moiety is not essential for target engagement, while the adenyl-3′-aminoribofuranuronic acid core is indispensable [1]. Among a series of acyl derivatives on the sugar amino group, compound 16 — 1-(6-amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)-1,3-dideoxy-β-D-ribofuranuronic acid — exhibited the highest efficacy against Candida albicans, with a quantified sixteen-fold enhancement in in vitro activity relative to native chryscandin [1]. This represents a direct, head-to-head quantitative comparison, demonstrating that the chryscandin scaffold is productively derivatizable, in contrast to many natural product antibiotics where synthetic modification abolishes activity.

Structure–activity relationship Antifungal lead optimization Medicinal chemistry

In Vivo Efficacy of Chryscandin Derivative Comparable to 5-Fluorocytosine and Superior to Ketoconazole in a Murine Candidiasis Model

The same SAR study that identified the 16-fold in vitro improvement also evaluated the in vivo efficacy of derivative 16 in an experimental murine model of Candida albicans infection [1]. The in vivo activity of derivative 16 was reported to be 'almost the same as that of 5-fluorocytosine and superior to that of ketoconazole' [1]. This places the chryscandin chemotype, in its optimized derivative form, in the same efficacy tier as a clinically used antimycotic (5-fluorocytosine) and above a widely prescribed azole (ketoconazole). While this is an inter-study comparison with the native compound, it establishes a performance benchmark for the chryscandin scaffold that is absent for most other early-stage peptidyl nucleoside leads.

In vivo antifungal efficacy Experimental candidiasis Preclinical mycology

Low Mammalian Acute Toxicity Profile Versus Puromycin and Blasticidin S

The original characterization of chryscandin reported that its 'acute toxicity is very low in mice' [1]. This contrasts with the well-established mammalian toxicity of the structurally related puromycin, which is known to cause nephrosis and is used as a selective agent precisely because of its cytotoxic potency [2]. Blasticidin S, another nucleoside antibiotic with dual antifungal–antibacterial activity, also displays significant mammalian cytotoxicity (used at 0.1–10 μg/mL as a selection marker) . While a direct head-to-head cytotoxicity panel is not available in the published literature, the consistent reporting of very low acute toxicity for chryscandin across the discovery papers suggests a therapeutic window that is not shared by puromycin or blasticidin S.

Antibiotic toxicity Mammalian safety Selection marker alternatives

Distinct Sugar Pucker Conformation Versus Puromycin by X-Ray Crystallography

X-ray crystallographic analysis of chryscandin hydrochloride pentahydrate at 0.065 R-factor resolution revealed that the sugar pucker of chryscandin differs from that of puromycin, resulting in a different spatial orientation of the peptide group relative to the nucleoside base [1]. This conformational divergence is significant because both compounds are structural analogues of the 3′-aminoacyladenylate terminus of tRNA, yet they present their peptide moieties with different geometries to the ribosomal binding site. The crystal structure also revealed that all water molecules are engaged in hydrogen bonding, and the lattice is additionally stabilized by π–π stacking of adenine bases and p-methoxyphenyl rings [1].

Structural biology Nucleoside conformation Drug-target interaction

High-Value Research and Industrial Application Scenarios for Chryscandin (CAS 86936-90-5)


Dual-Readout Antifungal–Antibacterial Screening Campaigns

Chryscandin is uniquely positioned as a positive control or reference compound for high-throughput screening programs that require simultaneous monitoring of anti-Candida and anti-Gram-positive activity. Unlike polyoxin D or nikkomycin Z, which show only antifungal effects, chryscandin provides a single-molecule tool to validate assay dual-readout capability [1]. Its inactivity against filamentous fungi and Gram-negative bacteria further enables specificity controls within the same experimental run [2].

Structure-Based Design of tRNA-Mimetic Inhibitors

The crystallographically defined structure of chryscandin (0.065 R-factor; P2₁2₁2₁ space group; 1872 independent reflections) provides a high-quality template for computational docking and molecular dynamics studies targeting the ribosomal A-site or related tRNA-binding proteins [1]. The documented difference in sugar pucker relative to puromycin enables chryscandin to be used as an orthogonal structural probe, while its 3-aminoribofuranuronic acid moiety introduces a unique carboxylate pharmacophore not present in any other natural tRNA mimic [2][3].

Medicinal Chemistry Lead Optimization Starting from a Validated Derivatizable Scaffold

The SAR study by Komori et al. (1985) provides a published derivatization roadmap in which acylation of the sugar amino group of chryscandin yielded compound 16 with a sixteen-fold in vitro potency gain against C. albicans and in vivo efficacy comparable to 5-fluorocytosine [1]. Procurement of native chryscandin as a starting material enables medicinal chemistry teams to directly reproduce literature benchmarks, synthesize known highly active analogues, and explore further modifications of the N-acyl position without needing to establish de novo SAR for an uncharacterized scaffold [1].

Low-Toxicity Probe for Host–Pathogen Interaction Studies

With acute toxicity reported as 'very low in mice,' chryscandin is suitable for in vitro and in vivo experimental designs where host cell viability must be maintained while assessing antimicrobial activity [1]. This contrasts favorably with puromycin, which causes nephrotoxicity at biologically relevant concentrations, and blasticidin S, which is cytotoxic to mammalian cells at sub-μg/mL levels [2][3]. For co-culture, organoid, or murine infection models requiring prolonged compound exposure without confounding host toxicity readouts, chryscandin offers a safer profile.

Quote Request

Request a Quote for Chryscandin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.